molecular formula C11H17NO2S B6232091 N-{6-oxa-2-thiaspiro[4.5]decan-9-yl}prop-2-enamide CAS No. 2174035-12-0

N-{6-oxa-2-thiaspiro[4.5]decan-9-yl}prop-2-enamide

Cat. No.: B6232091
CAS No.: 2174035-12-0
M. Wt: 227.3
InChI Key:
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Description

N-{6-oxa-2-thiaspiro[45]decan-9-yl}prop-2-enamide is a complex organic compound characterized by its unique spiro structure, which includes both oxygen and sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{6-oxa-2-thiaspiro[4.5]decan-9-yl}prop-2-enamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the spiro structure and the introduction of the prop-2-enamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions and scalability, ensuring consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-{6-oxa-2-thiaspiro[4.5]decan-9-yl}prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the spiro structure can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the spiro structure or the prop-2-enamide group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the spiro center or the prop-2-enamide group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction can lead to the formation of simpler spiro compounds or modified amides.

Scientific Research Applications

N-{6-oxa-2-thiaspiro[4.5]decan-9-yl}prop-2-enamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where spiro compounds have shown efficacy.

    Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism by which N-{6-oxa-2-thiaspiro[4.5]decan-9-yl}prop-2-enamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique spiro structure. This interaction can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-oxa-2-thiaspiro[4.5]decan-9-amine: A related compound with a similar spiro structure but different functional groups.

    1-thia-4-azaspiro[4.5]decan: Another spiro compound with potential biological activity.

Uniqueness

N-{6-oxa-2-thiaspiro[45]decan-9-yl}prop-2-enamide stands out due to its unique combination of oxygen and sulfur atoms in the spiro structure, which imparts distinct chemical and biological properties

Properties

CAS No.

2174035-12-0

Molecular Formula

C11H17NO2S

Molecular Weight

227.3

Purity

95

Origin of Product

United States

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